molecular formula C8H7Cl3N2O2 B5316704 ethyl 5-amino-2,4,6-trichloronicotinate

ethyl 5-amino-2,4,6-trichloronicotinate

Cat. No. B5316704
M. Wt: 269.5 g/mol
InChI Key: MMHAGJSUQVPGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-2,4,6-trichloronicotinate (ATNC) is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of ethyl 5-amino-2,4,6-trichloronicotinate is not fully understood. However, it has been suggested that ethyl 5-amino-2,4,6-trichloronicotinate exerts its pharmacological effects by inhibiting specific enzymes or receptors in the body.
Biochemical and physiological effects:
ethyl 5-amino-2,4,6-trichloronicotinate has been shown to have various biochemical and physiological effects. In preclinical studies, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit acetylcholinesterase (an enzyme involved in the breakdown of acetylcholine), and modulate the activity of certain ion channels. It has also been found to have herbicidal and insecticidal properties.

Advantages and Limitations for Lab Experiments

Ethyl 5-amino-2,4,6-trichloronicotinate has several advantages as a research tool. It is relatively easy to synthesize and has a high purity level. However, there are also some limitations to its use in lab experiments. It is highly toxic and requires careful handling. Additionally, its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on ethyl 5-amino-2,4,6-trichloronicotinate. In medicinal chemistry, further studies are needed to determine the exact mechanism of action of ethyl 5-amino-2,4,6-trichloronicotinate and to optimize its anticancer and Alzheimer's disease treatment potential. In agrochemicals, ethyl 5-amino-2,4,6-trichloronicotinate could be further investigated for its potential as a natural herbicide or insecticide. In material science, ethyl 5-amino-2,4,6-trichloronicotinate could be used as a precursor for the synthesis of new functional materials with unique properties. Overall, ethyl 5-amino-2,4,6-trichloronicotinate has significant potential for various applications, and further research is needed to fully explore its potential.

Synthesis Methods

Ethyl 5-amino-2,4,6-trichloronicotinate can be synthesized through a multistep process involving the reaction of 5-chloronicotinic acid with ethylamine and thionyl chloride. The resulting product is then treated with sodium hydroxide and chlorine gas to obtain ethyl 5-amino-2,4,6-trichloronicotinate.

Scientific Research Applications

Ethyl 5-amino-2,4,6-trichloronicotinate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, ethyl 5-amino-2,4,6-trichloronicotinate has shown promising results as a potential anticancer agent. It has also been investigated for its potential use in treating Alzheimer's disease. In agrochemicals, ethyl 5-amino-2,4,6-trichloronicotinate has been found to have herbicidal and insecticidal properties. In material science, ethyl 5-amino-2,4,6-trichloronicotinate has been used as a precursor for the synthesis of various functional materials.

properties

IUPAC Name

ethyl 5-amino-2,4,6-trichloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3N2O2/c1-2-15-8(14)3-4(9)5(12)7(11)13-6(3)10/h2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHAGJSUQVPGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1Cl)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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